molecular formula C13H15FN2O3 B2691182 N1-cyclopropyl-N2-(2-(4-fluorophenoxy)ethyl)oxalamide CAS No. 1208406-33-0

N1-cyclopropyl-N2-(2-(4-fluorophenoxy)ethyl)oxalamide

Cat. No. B2691182
CAS RN: 1208406-33-0
M. Wt: 266.272
InChI Key: POPVSNNQRPDDHM-UHFFFAOYSA-N
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Description

N1-cyclopropyl-N2-(2-(4-fluorophenoxy)ethyl)oxalamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2, which is a serine/threonine kinase that plays a crucial role in cell proliferation, differentiation, and survival. CX-4945 has been shown to have promising anticancer activity, and its synthesis and mechanism of action have been extensively studied.

Scientific Research Applications

Role in Polyamine Analogue-induced Programmed Cell Death

N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm) is a polyamine analogue demonstrating cytotoxic activity in a phenotype-specific manner. It induces programmed cell death (PCD) in sensitive cell types through the superinduction of spermidine/spermine N1-acetyltransferase (SSAT). The mechanism involves oxidative stress from H2O2 production via the SSAT/polyamine oxidase (PAO) pathway, suggesting a potential basis for differential sensitivity to antineoplastic agents like CPENSpm (Ha et al., 1997).

Effects on Fruits and Vegetables

Research on 1-methylcyclopropene (1-MCP) has shown significant effects on delaying ripening and senescence in fruits and vegetables. 1-MCP interacts with the ethylene perception in plants, improving the maintenance of product quality. Its application has been notably successful in apples, illustrating the diverse potential of cyclopropene compounds for commercial technology in agricultural products (Watkins, 2006).

Inhibition of Carbonic Anhydrase Isoenzymes

Cyclopropylcarboxylic acids and esters with bromophenol moieties have been explored for their inhibitory effects on carbonic anhydrase enzyme (CA). These compounds, including those incorporating cyclopropane moieties, have exhibited excellent inhibitory effects in the low nanomolar range, indicating potential for therapeutic applications in conditions where CA activity is implicated (Boztaş et al., 2015).

Reactivity and Application in Carbene Chemistry

The reactivity of oxalamide-based carbene compounds, including those leading to cyclopropanation products, has been studied for their potential applications in organic synthesis and catalysis. These compounds demonstrate unique reactivity patterns and have been utilized to produce various cyclopropanation products, offering insights into the development of new catalysts and synthetic methods (Braun et al., 2012).

Protective Effects in Chemotherapy

Research has also highlighted the protective effects of certain cyclopropyl-containing compounds against the hematologic toxicity of cyclophosphamide, an anticancer drug. This indicates the potential of such compounds in mitigating side effects of chemotherapy and enhancing patient outcomes (Glover et al., 1986).

properties

IUPAC Name

N'-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O3/c14-9-1-5-11(6-2-9)19-8-7-15-12(17)13(18)16-10-3-4-10/h1-2,5-6,10H,3-4,7-8H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPVSNNQRPDDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclopropyl-N2-(2-(4-fluorophenoxy)ethyl)oxalamide

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